molecular formula C10H9N B14745206 3H-2-benzazepine CAS No. 264-20-0

3H-2-benzazepine

Cat. No.: B14745206
CAS No.: 264-20-0
M. Wt: 143.18 g/mol
InChI Key: SRIAVEAVYZWELE-UHFFFAOYSA-N
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Description

3H-2-Benzazepine is an organic heterocyclic compound consisting of a benzene ring fused to a seven-membered azepine ring, with the nitrogen atom at the second position . This structure serves as a fundamental scaffold in medicinal chemistry for developing novel bioactive molecules. While this compound itself is a core structure, its substituted and saturated derivatives, such as 1,2,4,5-tetrahydrospiro[this compound-3,1'-cycloalkanes], are of significant synthetic interest and can be efficiently accessed through oxidation reactions under mild phase-transfer conditions . Researchers utilize this benzazepine core to explore new chemical spaces due to its structural relationship to cyclized phenethylamines . The broader class of benzazepines is known for its multifarious biological activities, with various derivatives acting as modulators of monoamine receptors, including dopamine and serotonin receptors . For instance, substituted 3-benzazepines have been developed as selective serotonin 5-HT2C receptor agonists and dopamine D1-like receptor agonists or antagonists . The continued investigation of the this compound scaffold, including its use in regioselective cycloaddition reactions , provides valuable pathways for synthesizing complex molecular architectures for pharmacological evaluation. This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

264-20-0

Molecular Formula

C10H9N

Molecular Weight

143.18 g/mol

IUPAC Name

3H-2-benzazepine

InChI

InChI=1S/C10H9N/c1-2-5-10-8-11-7-3-6-9(10)4-1/h1-6,8H,7H2

InChI Key

SRIAVEAVYZWELE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=CC=CC=C2C=N1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

The reaction of o-phenylenediamine derivatives with carbonyl compounds under acidic conditions represents a foundational method. For instance, condensation of 2-aminobenzylamine with ketones in the presence of hydrochloric acid yields this compound derivatives via intramolecular imine formation followed by cyclization. Phosphoryl chloride (POCl₃) has been employed as both a catalyst and dehydrating agent, facilitating ring closure at elevated temperatures (80–100°C) with moderate to high yields (60–85%).

Lewis Acid-Mediated Intramolecular Cyclization

Aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) enable efficient cyclization of prefunctionalized precursors. A notable example involves the AlCl₃-mediated intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1-propanamine, producing 2-benzotriazolylmethyl-2,3,4,5-tetrahydro-1H-2-benzazepine. Subsequent nucleophilic substitution with Grignard reagents or sodium borohydride yields diverse this compound analogs.

Oxidative C–H Functionalization and Ring Expansion

A groundbreaking metal-free methodology developed by Bamberger et al. utilizes tetrahydroisoquinolines and diazomethanes in the presence of a TEMPO oxoammonium salt. This one-pot tandem reaction involves oxidative C–H bond functionalization followed by ring expansion, achieving 3-benzazepines in yields of 45–72% under mild conditions (room temperature, 12–24 hours). The protocol’s scalability and avoidance of transition metals make it environmentally favorable and suitable for pharmaceutical applications, exemplified by its application in synthesizing the drug Lorcaserin.

Acid Hydrolysis of Intermediate Precursors

Patent literature discloses the acid hydrolysis of tetrahydro-3H-2-benzazepine intermediates to access the dihydro derivatives. For example, treatment of 1,2,4,5-tetrahydrospiro[this compound-3,1'-cyclohexane] with 10% hydrochloric acid at reflux selectively cleaves the spirocyclic structure, yielding 4,5-dihydro-3H-2-benzazepine in >90% purity. This method’s efficiency stems from the stability of the intermediate under acidic conditions, avoiding over-oxidation.

Dehydrogenation Under Mild Oxidative Conditions

Dehydrogenation of tetrahydrospiro[3H-2-benzazepines] using potassium permanganate (KMnO₄) in dichloromethane with dibenzo-18-crown-6 as a phase-transfer catalyst produces 4,5-dihydro-3H-2-benzazepines. Optimized conditions (1–2 equiv. KMnO₄, room temperature, 5 mol% crown ether) afford yields of 90–95%, with the reaction mechanism involving sequential oxidation and imine formation. This method is particularly advantageous for synthesizing sterically hindered derivatives inaccessible via cyclization.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Advantages Limitations
Acid-catalyzed cyclization POCl₃, 80–100°C 60–85 High scalability Requires harsh conditions
Oxidative C–H expansion TEMPO, RT 45–72 Metal-free, mild conditions Moderate yields
AlCl₃-mediated cyclization AlCl₃, CH₂Cl₂, RT 70–88 Versatile for substitutions Sensitive to moisture
KMnO₄ dehydrogenation KMnO₄, crown ether, RT 90–95 High yields, mild conditions Limited to specific intermediates

Mechanistic Insights and Reaction Optimization

Cyclization Pathways

Cyclization typically proceeds through imine or enamine intermediates, with protonation of the carbonyl group enhancing electrophilicity for nucleophilic attack by the amine. In AlCl₃-mediated reactions, the Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and facilitating ring closure.

Oxidative Functionalization

The TEMPO-mediated mechanism involves single-electron transfer (SET) from tetrahydroisoquinoline to the oxoammonium salt, generating a nitrogen-centered radical. Subsequent C–H abstraction and recombination with diazomethane yield the expanded ring.

Chemical Reactions Analysis

Reaction Conditions and Optimization

2.1 Solvents and Catalysts

  • Cyclization : Polyphosphoric acid or aluminum chloride are used as catalysts .

  • Heck-Suzuki : DMF/water (3:1) and Pd(PPh₃)₂Cl₂/K₃PO₄ are optimal for high yields .

  • Hydrogenation : Palladium on barium sulfate in tetrahydrofuran .

2.2 Yield Improvements
The Heck-Suzuki reaction achieves yields up to 55% under optimized conditions, with higher yields observed when using vinyl potassium trifluoroborate instead of phenylboronic acid .

Functional Group Transformations

3.1 Oxidation
3H-2-Benzazepines undergo oxidation using m-chloroperbenzoic acid to form dihydro derivatives. For example, 8-chloro-4,5-dihydro-1-phenyl-3H-2-benzazepine is oxidized to yield products with unsaturated bonds at the 4,5-position .

3.2 Reduction
Hydrogenation of propargylamides or alkyne precursors (e.g., 3-amino-1-[2-(2-chlorobenzoyl)-4-chlorophenyl]propyne) using palladium catalysts produces fully saturated benzazepine derivatives .

3.3 Substitution Reactions

  • Alkylation : Thiones derived from cyclization react with triethyloxonium tetrafluoroborate to form alkylthio derivatives .

  • Methanesulfonation : Methanesulfonic acid converts benzazepines into their methanesulfonate salts .

Key Reaction Data

Reaction Type Reagents Conditions Yield Reference
CyclizationPolyphosphoric acid or AlCl₃Reflux, 95% ethanol
Heck-Suzuki TandemPd(PPh₃)₂Cl₂, K₃PO₄DMF/water (3:1), 110°CUp to 55%
HydrogenationPd/Barium sulfateTetrahydrofuran, atmospheric H₂
Oxidationm-Chloroperbenzoic acidMethylene chloride, room temp

Mechanisms and Scope

5.1 Intramolecular vs. Intermolecular Cyclization
Intramolecular cyclization dominates in the formation of 3H-2-benzazepines, though intermolecular condensation can occur under specific conditions (e.g., AlCl₃) .

5.2 Diversification via Suzuki Coupling
The Heck-Suzuki tandem reaction enables the introduction of diverse substituents (e.g., phenyl, vinyl) at specific positions, expanding the structural variety of benzazepines .

Scientific Research Applications

3H-2-benzazepine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-2-benzazepine involves its interaction with specific molecular targets and pathways. For instance, certain benzazepine derivatives act as dopamine receptor antagonists, influencing neurotransmitter signaling in the brain . Other derivatives inhibit enzymes like squalene synthase, affecting lipid metabolism . The exact mechanism depends on the specific structure and functional groups present on the benzazepine scaffold.

Comparison with Similar Compounds

Comparative Analysis with Similar Benzazepine Derivatives

Structural and Functional Comparisons

The pharmacological and chemical properties of benzazepine derivatives depend on:

Substituent groups (e.g., esters, carboxylic acids, phenyl groups).

Ring saturation (tetrahydro vs. fully unsaturated).

Nitrogen positioning (1-, 2-, or 3-benzazepine isomers).

Table 1: Key Structural Features of 3H-2-Benzazepine Derivatives vs. Analogues
Compound Core Structure Substituents (Position) Pharmacological Role
This compound (Benazepril) Tetrahydro-3H-2-benzazepine 1-Acetic acid ethyl ester; 3-(ethoxycarbonyl-phenylpropyl) ACE inhibitor (prodrug)
1H-1-Benzazepine Unsaturated 1H-1-benzazepine Variable (commonly aryl or alkyl groups) Neurological ligand (e.g., dopamine receptor modulation)
3H-1-Benzazepine Tetrahydro-3H-1-benzazepine Often substituted with sulfonamides or halogens Antimicrobial or anticonvulsant agents

Key Findings:

Substituent Impact :

  • The ethoxycarbonyl-phenylpropyl group in benazepril enhances lipophilicity, improving membrane penetration and prolonging half-life .
  • Acetic acid ethyl ester in benazepril facilitates hydrolysis to the active dicarboxylic acid form, critical for ACE inhibition.

Ring Saturation :

  • Tetrahydro-3H-2-benzazepine (as in benazepril) offers conformational rigidity, optimizing binding to ACE’s zinc-binding domain. Unsaturated analogues (e.g., 1H-1-benzazepine) exhibit flexibility, favoring interactions with central nervous system receptors.

Isomer Differences :

  • Nitrogen positioning alters electronic distribution. 2-benzazepines (e.g., benazepril) show higher ACE affinity than 1-benzazepines due to spatial alignment with catalytic sites .

Research Implications and Limitations

The provided evidence focuses on benazepril’s components but lacks explicit pharmacokinetic or toxicity data for direct comparisons. Further studies should explore:

  • Metabolic stability of 2-benzazepines vs. 1- or 3-isomers.
  • Substituent effects on off-target interactions (e.g., 1-benzazepines’ neurological side effects).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3H-2-benzazepine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenethylamine precursors under acidic or basic conditions. For example, NIH compounds (e.g., NIH 8310, NIH 8377) use allyl and methoxy substituents introduced via nucleophilic substitution or catalytic hydrogenation . Characterization relies on NMR (¹H/¹³C) for regiochemical confirmation and mass spectrometry (HRMS) for molecular weight validation. Purity is assessed via HPLC with UV detection, referencing retention times against known standards .

Q. How is the structural stability of this compound derivatives evaluated under varying pH conditions?

  • Methodological Answer : Stability studies involve incubating compounds in buffered solutions (pH 1–12) at 37°C, followed by LC-MS monitoring of degradation products. Key parameters include half-life calculations and identification of hydrolytic byproducts (e.g., ring-opened amines or ketones). Structural integrity is confirmed via comparative IR spectroscopy to detect functional group alterations .

Advanced Research Questions

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound analogs?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., radioligand vs. fluorescence-based binding assays). To reconcile

Standardize assay conditions (buffer ionic strength, temperature).

Validate receptor expression levels in cell lines via Western blot.

Perform competitive binding curves with reference ligands (e.g., NIH 8684) to calculate Ki values, ensuring statistical power (n ≥ 3) .

  • Cross-reference structural activity relationships (SAR) to identify substituents (e.g., cyclopropylmethyl in NIH 8684) that enhance selectivity .

Q. How can impurity profiling of this compound derivatives be optimized for regulatory compliance?

  • Methodological Answer : Use reversed-phase HPLC with a phenyl-hexyl column (e.g., Ascentis® Express) and gradient elution (acetonitrile/0.1% TFA) to separate impurities. Quantify using relative retention times (RRT) and peak area thresholds (≤0.5% for individual impurities, ≤2.0% total) as per pharmacopeial guidelines . For trace-level detection, employ UHPLC-MS/MS with MRM transitions specific to common byproducts (e.g., hydrolyzed esters or dimeric adducts) .

Q. What computational approaches predict the metabolic fate of this compound derivatives?

  • Methodological Answer :

Perform in silico metabolism prediction using software like MetaSite or GLORYx to identify probable Phase I/II modification sites (e.g., allyl group oxidation, glucuronidation).

Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH).

Correlate metabolic stability (t½) with logP and topological polar surface area (TPSA) to prioritize analogs for in vivo studies .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound derivatives targeting CNS receptors?

  • Methodological Answer :

Library Design : Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, heterocyclic groups at positions 3 and 7).

Assay Cascade : Prioritize compounds via high-throughput screening (HTS) for binding affinity (D2, 5-HT2A), followed by functional assays (cAMP inhibition, β-arrestin recruitment).

Data Interpretation : Use multivariate analysis (PCA or PLS) to link structural descriptors (e.g., Hammett σ values, steric bulk) to activity cliffs .

Q. What statistical methods address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement design of experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Analyze variance (ANOVA) to identify critical factors. For reproducibility, use control charts (X-bar/R) to monitor purity and yield across batches, applying corrective actions if CpK < 1.33 .

Ethical & Reporting Considerations

Q. How to ethically report negative or inconclusive results in this compound studies?

  • Methodological Answer : Disclose all experimental conditions (e.g., solvent purity, equipment calibration) to enable replication. Use the ARRIVE guidelines for preclinical data, including raw datasets in supplementary materials. Address limitations explicitly (e.g., "No observed binding affinity may reflect assay sensitivity limits") to avoid misinterpretation .

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